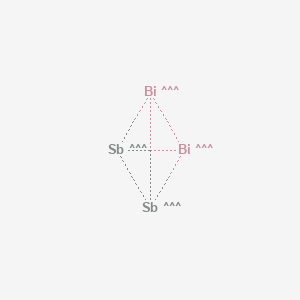

Antimony;bismuth

Description

Properties

CAS No. |

12323-19-2 |

|---|---|

Molecular Formula |

BiSb |

Molecular Weight |

330.740 g/mol |

IUPAC Name |

antimony;bismuth |

InChI |

InChI=1S/Bi.Sb |

InChI Key |

PEEDYJQEMCKDDX-UHFFFAOYSA-N |

Canonical SMILES |

[Sb].[Bi] |

physical_description |

Crystals; [MSDSonline] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Antimony-Bismuth Alloy Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antimony-bismuth (Sb-Bi) alloy system is a fascinating subject of study for materials scientists, physicists, and engineers due to its unique electronic and thermoelectric properties. This binary alloy forms an isomorphous system, meaning that antimony and bismuth are completely soluble in each other in both the liquid and solid states, forming a continuous solid solution across all compositions.[1][2] This complete miscibility is attributed to the fact that both elements have the same crystal structure (rhombohedral), similar electronegativity, and comparable atomic radii.[2] The Sb-Bi phase diagram is a fundamental tool for understanding the relationship between temperature, composition, and the phases present in the alloy, which is crucial for the development of advanced materials such as topological insulators, thermoelectric devices, and low-temperature solders.[3][4]

The Antimony-Bismuth Phase Diagram Explained

The Sb-Bi phase diagram is characterized by a lens shape, typical of isomorphous systems. It consists of three distinct regions: a liquid phase region (L), a solid phase region (α), and a two-phase region where both liquid and solid coexist (L + α). The boundaries of these regions are defined by the liquidus and solidus lines.

-

Liquidus Line: This line represents the temperatures at which the alloy begins to solidify upon cooling for any given composition. Above the liquidus line, the alloy is entirely in the liquid state.

-

Solidus Line: This line indicates the temperatures at which the alloy becomes completely solid upon cooling. Below the solidus line, the alloy is entirely in the solid state.

The region between the liquidus and solidus lines is the two-phase region where a solid solution (α) is in equilibrium with the liquid melt. Within this "mushy zone," the compositions of the solid and liquid phases are different and can be determined using the lever rule. It is important to note that for any given temperature in this two-phase region, the solid phase is richer in the higher-melting-point component (antimony), while the liquid phase is richer in the lower-melting-point component (bismuth).[5]

Some studies have suggested the possibility of a miscibility gap in the solid solution at lower temperatures, which would indicate a tendency for the solid solution to separate into antimony-rich and bismuth-rich phases.[6] However, this is a subject of ongoing research and is not typically represented in the standard isomorphous phase diagram.

Data Presentation: Solidus and Liquidus Temperatures

The following table summarizes the liquidus and solidus temperatures for the antimony-bismuth alloy system at various compositions. This data is essential for predicting the phase of the alloy at a given temperature and for controlling the solidification process during material synthesis.

| Composition (wt% Sb) | Liquidus Temperature (°C) | Solidus Temperature (°C) |

| 0 (Pure Bi) | 271 | 271 |

| 10 | 360 | 290 |

| 20 | 410 | 300 |

| 30 | 460 | 320 |

| 40 | 490 | 340 |

| 50 | 510 | 370 |

| 60 | 540 | 390 |

| 70 | 580 | 420 |

| 80 | 590 | 480 |

| 90 | 615 | 550 |

| 100 (Pure Sb) | 630 | 630 |

Note: Data extracted from a publicly available source.[7]

Experimental Protocols

The determination of the antimony-bismuth phase diagram relies on a combination of experimental techniques to synthesize the alloys and characterize their thermal and structural properties.

Alloy Synthesis: Vertical Bridgman Method

The Vertical Bridgman method is a widely used technique for growing high-quality single crystals of alloys like Sb-Bi.

Methodology:

-

Material Preparation: High-purity antimony (99.999%) and bismuth (99.999%) are weighed in the desired atomic or weight percentages.

-

Encapsulation: The weighed materials are placed in a sealed quartz ampoule under a high vacuum to prevent oxidation during melting.

-

Melting and Homogenization: The ampoule is placed in a vertical tube furnace and heated to a temperature above the liquidus line of the specific alloy composition to ensure complete melting and homogenization. The molten alloy is typically kept at this temperature for several hours.

-

Crystal Growth: The ampoule is then slowly lowered through a temperature gradient. As the ampoule moves from the hotter zone to the cooler zone of the furnace, solidification begins at the bottom of the ampoule. By controlling the lowering rate (typically a few mm/hour), a single crystal can be grown.

-

Cooling: After the entire ampoule has passed through the cool zone and the alloy has completely solidified, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystal.

Thermal Analysis: Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA and DSC are powerful techniques used to determine the liquidus and solidus temperatures of the alloys.

Methodology:

-

Sample Preparation: Small, representative samples (typically 10-20 mg) are cut from the synthesized Sb-Bi alloys.

-

Instrumentation Setup: The sample is placed in a crucible (e.g., alumina) within the DTA/DSC instrument, alongside an empty reference crucible.

-

Heating and Cooling Cycle: The instrument heats the sample and reference at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected liquidus temperature. It is then cooled at the same controlled rate.

-

Data Acquisition: The instrument measures the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference as a function of temperature.

-

Data Analysis: Endothermic peaks during heating and exothermic peaks during cooling correspond to phase transitions. The onset of the first peak on heating corresponds to the solidus temperature, and the peak of the final transition corresponds to the liquidus temperature.

Structural Characterization: X-ray Diffraction (XRD)

XRD is used to confirm the crystal structure and the formation of a solid solution in the Sb-Bi alloys.

Methodology:

-

Sample Preparation: The synthesized alloys are ground into a fine powder to ensure random orientation of the crystallites.

-

Instrumentation Setup: The powdered sample is mounted on a sample holder in an X-ray diffractometer.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation) at various angles (2θ). The intensity of the diffracted X-rays is recorded by a detector.

-

Data Analysis: The resulting XRD pattern (a plot of intensity versus 2θ) is analyzed. For a complete solid solution, the diffraction peaks should shift continuously with changing composition between the peak positions of pure antimony and pure bismuth, without the appearance of new peaks that would indicate the formation of a new phase.

Mandatory Visualization

Caption: Experimental workflow for determining the Sb-Bi phase diagram.

References

- 1. A System for the Thermal Analysis of Steels | Modern Casting [moderncasting.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Bismuth antimonide - Wikipedia [en.wikipedia.org]

- 4. goodfellow.com [goodfellow.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. scribd.com [scribd.com]

- 7. Solved 5. The following data is for the bismuth | Chegg.com [chegg.com]

Synthesis of Antimony Bismuth Telluride Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methodologies for producing antimony bismuth telluride (SbₓBi₂₋ₓTe₃) nanoparticles, a class of materials with significant potential in various scientific and therapeutic fields. This document details the core synthesis techniques, presenting quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols. Furthermore, visual diagrams of the synthesis workflows are provided to facilitate a clear understanding of the processes.

Overview of Synthesis Methods

The synthesis of antimony bismuth telluride nanoparticles can be broadly categorized into several key techniques, each offering distinct advantages in controlling particle size, morphology, and composition. The most prevalent methods include solvothermal/hydrothermal synthesis, mechanochemical synthesis (ball milling), and colloidal synthesis. The choice of method significantly influences the physicochemical and thermoelectric properties of the resulting nanoparticles.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal methods are widely employed for the synthesis of crystalline SbₓBi₂₋ₓTe₃ nanoparticles. These techniques involve a chemical reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point to increase the pressure. The primary distinction is the solvent used: water in hydrothermal synthesis and an organic solvent in solvothermal synthesis. These methods allow for excellent control over the morphology of the final product by adjusting parameters such as temperature, reaction time, and the use of surfactants.[1][2]

Data Presentation: Solvothermal/Hydrothermal Synthesis Parameters

| Precursors | Solvent/Surfactant | Temperature (°C) | Time (h) | Resulting Morphology & Size | Reference |

| Bi₂O₃, TeO₂, NaOH | Ethylene (B1197577) Glycol / PVP | 180 | - | Hexagonal Nanosheets | [3] |

| SbCl₃, Te powder | Ethylene Glycol / PVP | 160-200 | 12-48 | Nanoplates, Nanorods | [4] |

| Sb, Te | Water / AOT | 150-180 | 24 | Nanobelts | [5] |

| Bi(NO₃)₃·5H₂O, SbCl₃, Na₂TeO₃ | Water / Hydrazine (B178648) Hydrate | 150 | 24 | Nanoplates | [6] |

Experimental Protocol: Solvothermal Synthesis of SbₓBi₂₋ₓTe₃ Nanoplates

This protocol is a generalized procedure based on common practices in the cited literature.

Materials:

-

Bismuth(III) oxide (Bi₂O₃) or Bismuth(III) chloride (BiCl₃)

-

Antimony(III) chloride (SbCl₃)

-

Tellurium dioxide (TeO₂) or Tellurium (Te) powder

-

Sodium hydroxide (B78521) (NaOH)

-

Ethylene glycol (EG)

-

Polyvinylpyrrolidone (PVP) (optional, as a surfactant)

-

Deionized water

Procedure:

-

Precursor Dissolution: In a typical synthesis, stoichiometric amounts of bismuth and antimony precursors (e.g., BiCl₃ and SbCl₃) and the tellurium precursor (e.g., TeO₂) are dissolved in ethylene glycol in a beaker. The molar ratio of Bi:Sb:Te is adjusted to achieve the desired final composition (SbₓBi₂₋ₓTe₃).

-

Addition of Reductant and Surfactant: A reducing agent, such as hydrazine hydrate, and a capping agent or surfactant, like PVP, are added to the solution while stirring. The surfactant helps to control the growth and prevent agglomeration of the nanoparticles.

-

Transfer to Autoclave: The resulting homogeneous solution is transferred into a Teflon-lined stainless-steel autoclave.

-

Solvothermal Reaction: The autoclave is sealed and heated to a specific temperature, typically between 160°C and 200°C, and maintained for a period of 12 to 48 hours. The autogenous pressure inside the autoclave facilitates the crystallization of the nanoparticles.

-

Cooling and Collection: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting black precipitate is collected by centrifugation.

-

Washing: The collected product is washed several times with deionized water and ethanol to remove any unreacted precursors, solvent, and surfactant.

-

Drying: The final product is dried in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

Visualization: Solvothermal Synthesis Workflow

Caption: Workflow for solvothermal synthesis of nanoparticles.

Mechanochemical Synthesis (Ball Milling)

Mechanochemical synthesis is a solid-state, solvent-free method that utilizes mechanical energy from ball milling to induce chemical reactions and form nanoparticles.[1] High-energy ball milling of elemental powders of antimony, bismuth, and tellurium leads to repeated fracturing and cold-welding of the particles, resulting in the formation of the desired alloyed nanoparticles. This method is advantageous for its simplicity, scalability, and the ability to produce large quantities of material.[7]

Data Presentation: Mechanochemical Synthesis Parameters

| Precursors | Milling Time (h) | Ball-to-Powder Ratio | Milling Speed (rpm) | Resulting Crystallite Size (nm) | Reference |

| Sb, Te | 5 - 25 | - | - | ~13 | [8] |

| Bi, Te | 5 - 25 | - | - | 9 - 10 | [9] |

| Sb, S | 1 | - | 500 | ~30 | [10] |

| Bi, S | 1 | - | 500 | ~24 | [7] |

Experimental Protocol: Mechanochemical Synthesis of SbₓBi₂₋ₓTe₃ Nanoparticles

This protocol outlines a general procedure for mechanochemical synthesis.

Materials:

-

High-purity elemental powders of Antimony (Sb), Bismuth (Bi), and Tellurium (Te)

-

Milling balls and vial (e.g., hardened steel or tungsten carbide)

-

Inert gas (e.g., Argon)

Procedure:

-

Loading the Mill: Stoichiometric amounts of the elemental powders of Bi, Sb, and Te are weighed and placed into a milling vial along with the milling balls. The ball-to-powder weight ratio is a critical parameter that affects the milling efficiency.

-

Inert Atmosphere: The vial is sealed under an inert atmosphere, typically argon, to prevent oxidation during the milling process.

-

Milling: The vial is placed in a high-energy planetary ball mill. The milling is carried out at a specific rotational speed for a predetermined duration. Milling times can range from a few hours to over 24 hours, depending on the desired particle size and phase purity.

-

Product Collection: After milling, the vial is opened in an inert atmosphere, and the resulting nanopowder is collected.

-

Post-treatment (Optional): In some cases, a subsequent annealing step may be performed to improve the crystallinity of the nanoparticles.

Visualization: Mechanochemical Synthesis Workflow

Caption: Workflow for mechanochemical synthesis of nanoparticles.

Colloidal Synthesis

Colloidal synthesis methods involve the reaction of molecular precursors in a high-boiling point organic solvent containing surfactants or ligands. This "hot-injection" technique allows for precise control over nanoparticle size, shape, and composition by separating the nucleation and growth phases. The use of capping ligands like oleylamine (B85491) is crucial for stabilizing the nanoparticles and preventing their aggregation.[11][12]

Data Presentation: Colloidal Synthesis Parameters

| Precursors | Solvent/Ligand | Injection Temp. (°C) | Growth Temp. (°C) | Resulting Size (nm) | Reference |

| PbCl₂, Te-TOP | Oleylamine | 95 - 185 | - | 2.6 - 14.0 | [11][13] |

| PbO, (TMS)₂S | Oleic Acid / ODE | 95 - 185 | - | Tunable | |

| Bi/Sb precursors | Oleylamine/ODE | 150-250 | 120-220 | 5-20 | General Method |

Note: Specific data for SbₓBi₂₋ₓTe₃ is less commonly published in detail; the table includes data from similar telluride systems to illustrate the method's parameters.

Experimental Protocol: Colloidal Synthesis of SbₓBi₂₋ₓTe₃ Quantum Dots

This protocol is a generalized procedure for the hot-injection synthesis of chalcogenide quantum dots.

Materials:

-

Bismuth(III) chloride (BiCl₃) or Bismuth(III) acetate

-

Antimony(III) chloride (SbCl₃) or Antimony(III) acetate

-

Tellurium (Te) powder

-

Oleylamine (OAm)

-

1-Octadecene (B91540) (ODE)

-

Ethanol or Acetone (B3395972)

Procedure:

-

Tellurium Precursor Preparation: In a glovebox, tellurium powder is dissolved in trioctylphosphine (TOP) to form a Te-TOP complex. This is typically done at an elevated temperature.

-

Cation Precursor Preparation: In a three-neck flask, stoichiometric amounts of the bismuth and antimony precursors are mixed with a high-boiling point solvent like 1-octadecene (ODE) and a capping ligand such as oleylamine.

-

Degassing: The mixture is degassed under vacuum at a moderate temperature (e.g., 100-120°C) to remove water and oxygen.

-

Heating to Injection Temperature: The flask is then heated under an inert atmosphere (e.g., argon) to the desired injection temperature, which can range from 150°C to 250°C.

-

Hot Injection: The Te-TOP precursor solution is rapidly injected into the hot solution of the cation precursors. This rapid injection induces a burst of nucleation.

-

Growth: The reaction temperature is then lowered to a growth temperature (e.g., 120-220°C) and maintained for a specific period to allow the nanoparticles to grow to the desired size.

-

Quenching and Purification: The reaction is quenched by cooling the flask. The nanoparticles are then precipitated by adding a non-solvent like ethanol or acetone and collected by centrifugation. The washing process is repeated several times to remove excess ligands and unreacted precursors.

-

Redispersion: The purified quantum dots are redispersed in a nonpolar solvent such as toluene for storage and characterization.

Visualization: Colloidal Synthesis Workflow

Caption: Workflow for colloidal synthesis of quantum dots.

Characterization of Nanoparticles

A comprehensive characterization of the synthesized SbₓBi₂₋ₓTe₃ nanoparticles is essential to understand their properties and potential applications. Key characterization techniques include:

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the nanoparticles.[6]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.[14]

-

Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and stoichiometry of the nanoparticles.[14]

-

Thermoelectric Property Measurements: Including the Seebeck coefficient, electrical conductivity, and thermal conductivity to evaluate their performance for thermoelectric applications.[6][14]

References

- 1. nanorh.com [nanorh.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]

- 5. Hydrothermal synthesis of single-crystalline antimony telluride nanobelts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Size controlled synthesis of monodisperse PbTe quantum dots: using oleylamine as the capping ligand - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. [PDF] Size controlled synthesis of monodisperse PbTe quantum dots: using oleylamine as the capping ligand | Semantic Scholar [semanticscholar.org]

- 14. Influence of Nanoparticle Processing on the Thermoelectric Properties of (BixSb1−X)2Te3 Ternary Alloys - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of rhombohedral Bi-Sb alloys

An In-depth Technical Guide to the Crystal Structure of Rhombohedral Bi-Sb Alloys

This technical guide provides a comprehensive overview of the crystal structure of bismuth-antimony (Bi-Sb) alloys, a class of materials significant for their thermoelectric properties and as one of the first experimentally observed 3D topological insulators.[1] The content herein is intended for researchers, materials scientists, and physicists engaged in the study and application of these advanced materials.

Core Crystal Structure

Bismuth (Bi) and Antimony (Sb) are group-V semimetals that form a complete solid solution, Bi₁₋ₓSbₓ, across all compositions.[2] The alloy crystallizes in the rhombohedral A7-type structure, which is isostructural with metallic arsenic.[2][3][4] This structure can be described using either a primitive rhombohedral unit cell or a larger, more convenient hexagonal unit cell.[2]

The fundamental crystallographic properties are summarized in Table 1.

Table 1: General Crystallographic Properties of Bi-Sb Alloys

| Property | Description | Reference |

|---|---|---|

| Crystal System | Rhombohedral (Trigonal) | [2][5] |

| Prototypical Structure | A7 (α-Arsenic type) | [2][3][4] |

| Space Group | R-3m (No. 166) | [1][3][5] |

| Point Group | 3̅m |[6] |

The rhombohedral lattice is composed of two interpenetrating, diagonally distorted face-centered-cubic (FCC) sublattices.[7] The primitive rhombohedral unit cell contains two atoms located at the Wyckoff positions (u, u, u) and (-u, -u, -u).[2] The internal displacement parameter, 'u', varies slightly between pure Bismuth and Antimony, reflecting a change in the internal atomic arrangement.[2] The structure consists of puckered layers of atoms stacked along the trigonal axis.[4]

Table 2: Structural Parameters of Pure Bismuth (Bi) and Antimony (Sb)

| Parameter | Bismuth (Bi) | Antimony (Sb) | Reference |

|---|---|---|---|

| Hexagonal Lattice | |||

| a (Å) | 4.547 | 4.307 | [8] |

| c (Å) | 11.862 | 11.273 | [8] |

| Rhombohedral Lattice | |||

| a (Å) | 4.746 | 4.507 | [8] |

| Angle (α) | 57.24° | 57.10° | [8][9] |

| Atomic Position |

| Parameter (u) | 0.237 | 0.233 |[2] |

Relationship Between Rhombohedral and Hexagonal Unit Cells

While the primitive cell is rhombohedral, the structure is often described using a larger hexagonal unit cell for easier visualization and indexing of diffraction patterns.[2][8] The hexagonal cell contains six atoms.[2] The relationship between these two representations is a fundamental concept for understanding the A7 structure.

Caption: Relationship between the primitive rhombohedral and conventional hexagonal unit cells.

Effect of Antimony Concentration on Crystal Structure

The substitution of larger Bismuth atoms (atomic radius ~1.60 Å) with smaller Antimony atoms (atomic radius ~1.45 Å) leads to a systematic contraction of the unit cell.[10] Experimental studies have shown that both the a and c lattice parameters of the hexagonal unit cell decrease monotonically with increasing Sb concentration (x).[10] This variation is consistent with Vegard's law, although at least one study has reported a distinct change in the slope of this variation for compositions where x > 0.12.[10]

Table 3: Qualitative Effect of Antimony Concentration (x) in Bi₁₋ₓSbₓ on Hexagonal Lattice Parameters

| Parameter | Trend with Increasing 'x' | Reference |

|---|---|---|

| a-parameter | Decreases | [10] |

| c-parameter | Decreases | [10] |

| Unit Cell Volume | Decreases |[10] |

Caption: Logical flow of how Sb content affects the Bi-Sb alloy crystal lattice.

Experimental Protocols

The synthesis and structural characterization of Bi-Sb alloys involve several established materials science techniques.

Synthesis Methodologies

High-quality crystalline Bi-Sb alloys can be prepared by various methods depending on the desired form (e.g., bulk single crystal, polycrystalline, nanoparticle).

-

Melt Synthesis: The most direct method involves melting high-purity bismuth and antimony together in the desired ratio under an inert gas atmosphere or in a vacuum to prevent oxidation.[1]

-

Zone Melting / Zone Refining: This technique is crucial for producing large, homogeneous single crystals with a low concentration of impurities.[1][3][11] A narrow molten zone is passed along a solid ingot of the alloy, which segregates impurities, leading to a highly purified single crystal. A typical growth velocity is 1.0 to 1.5 cm/hour.[11]

-

Czochralski Method: This is another technique used for growing large single crystals from a melt.[12]

-

Mechanical Alloying and Sintering: For producing bulk polycrystalline materials, mechanical alloying (high-energy ball milling) of elemental powders can be used, followed by consolidation using techniques like Spark Plasma Sintering (SPS).[13]

-

Chemical Synthesis: Nanoparticles of Bi-Sb alloys with controlled composition and size (e.g., 30-60 nm) can be produced through chemical reduction routes.[14]

Structural Characterization Protocols

The primary technique for determining the crystal structure and lattice parameters of Bi-Sb alloys is X-ray Diffraction (XRD).

-

Sample Preparation: For XRD analysis, single crystals may be cleaved along the (111) plane.[3] Polycrystalline ingots are typically ground into a fine powder to ensure random orientation of the crystallites for powder XRD.[11]

-

X-Ray Diffraction (XRD) Analysis:

-

A prepared sample (powder or bulk) is placed in a diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern shows a series of peaks corresponding to the crystallographic planes of the Bi-Sb structure. The patterns are indexed based on the rhombohedral (or hexagonal) crystal system.[3][13]

-

-

Rietveld Refinement: This is a powerful computational method used to analyze the complete powder diffraction pattern.[10]

-

An initial structural model (space group, approximate lattice parameters, atomic positions) is proposed.

-

The theoretical diffraction pattern based on this model is calculated.

-

The calculated pattern is compared to the experimental data.

-

The structural parameters (lattice parameters, atomic positions, site occupancy, etc.) are iteratively refined by a least-squares algorithm to minimize the difference between the calculated and experimental patterns.[10][15] This method provides highly accurate values for the lattice parameters.

-

Caption: Workflow from alloy synthesis to detailed structural parameter determination.

References

- 1. Bismuth antimonide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ijltemas.in [ijltemas.in]

- 4. researchgate.net [researchgate.net]

- 5. Metals and Alloys – Wisconsin Science Rocks!! From Crystals to the Molecular World – UW–Madison [crystals2molecularworld.chem.wisc.edu]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. unix12.fzu.cz [unix12.fzu.cz]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Band Structure of Bi₁₋ₓSbₓ Topological Insulators

This technical guide provides a comprehensive overview of the electronic properties of the Bismuth-Antimony (Bi₁₋ₓSbₓ) alloy, the first experimentally confirmed three-dimensional (3D) topological insulator (TI). We delve into the theoretical underpinnings of its topological nature, detail the experimental protocols for its characterization, present key quantitative data, and visualize the fundamental concepts and workflows.

Theoretical Background: The Semimetal-to-Insulator Transition

The Bi₁₋ₓSbₓ alloy system is a tunable platform for realizing a topological insulating phase. Pure Bismuth (Bi) is a semimetal, characterized by a small overlap between its conduction and valence bands. Conversely, pure Antimony (Sb) is also a semimetal but with a different band structure. Alloying Sb with Bi modifies the electronic structure, driven by changes in the lattice parameters and the strength of spin-orbit coupling (SOC).[1]

The Band Inversion Mechanism: The transition to a topological insulator in Bi₁₋ₓSbₓ is a direct consequence of a phenomenon known as band inversion.[2][3] In the Brillouin zone of Bi, at the L-point, the conduction band has La symmetry and the valence band has Ls symmetry. As the concentration of Sb (x) increases, the bands shift. For a specific range of x, the Ls band, which has even parity, rises above the La band, which has odd parity. This inversion of bands with different parities, driven by strong SOC, is the hallmark of a Z₂ topological insulator.[2] This process creates a bulk band gap while simultaneously giving rise to topologically protected metallic surface states.[1][2] Theoretical and experimental studies confirm that Bi₁₋ₓSbₓ is a 3D topological insulator for antimony concentrations x approximately between 0.07 and 0.22.[4]

The logical progression from a trivial semimetal to a non-trivial topological insulator via band inversion is depicted below.

Figure 1: Evolution of L-point bands in Bi₁₋ₓSbₓ with increasing Sb concentration.

Electronic Band Structure: Bulk vs. Surface

The defining characteristic of a 3D topological insulator is its electronic structure: an insulating bulk with metallic surface states protected by time-reversal symmetry.[5]

-

Bulk States: In the topological insulating phase (0.07 ≤ x ≤ 0.22), Bi₁₋ₓSbₓ possesses a finite, albeit small, indirect bulk band gap.[1] This bulk insulation is crucial for the observation and utilization of the surface states, although in practice, defect-induced bulk carriers can sometimes mask this property.[6]

-

Surface States: The band inversion in the bulk mandates the existence of gapless surface states. These states appear as a "Dirac cone" in the surface band structure, characterized by a linear energy-momentum dispersion.[5][7] For the (111) surface of Bi₁₋ₓSbₓ, angle-resolved photoemission spectroscopy (ARPES) has shown that these surface states create a Fermi surface that encloses an odd number of time-reversal invariant momenta (TRIMs), confirming its non-trivial topology.[4][8] A key feature of these states is spin-momentum locking, where the spin of the electron is locked perpendicular to its momentum, preventing backscattering and making the surface current robust.[5][9][10]

Experimental Characterization Protocols

The verification and detailed study of the Bi₁₋ₓSbₓ electronic band structure rely on sophisticated surface-sensitive techniques, primarily ARPES.

Sample Synthesis

High-quality single crystals or epitaxial thin films are a prerequisite for successful band structure analysis.

-

Single Crystal Growth (Self-Flux Method):

-

Material Preparation: High-purity (e.g., 99.999%) Bismuth and Antimony are weighed in stoichiometric ratios for the desired x value (e.g., x = 0.05, 0.10, 0.15).[11]

-

Encapsulation: The mixture is ground thoroughly in an inert atmosphere (e.g., an Argon-filled glove box), pelletized, and sealed in an evacuated quartz tube.[11]

-

Heat Treatment: The sealed tube is heated in a programmable furnace to 650°C, held for several hours to ensure homogeneity, and then slowly cooled (e.g., 3°C/hour) to a temperature just below the melting point (e.g., 250°C) to facilitate crystal growth.[11]

-

Crystal Extraction: The resulting ingot contains single crystals that can be mechanically cleaved to expose a clean, reflective surface for analysis.[11]

-

-

Thin Film Growth (Molecular Beam Epitaxy - MBE):

-

Substrate Preparation: A suitable substrate, such as Si(111) or GaAs(111)A, is prepared in an ultra-high vacuum (UHV) chamber.[4][12] Often, a buffer layer (e.g., pure Bi) is grown first to improve the quality of the subsequent film.[4]

-

Co-deposition: Bi and Sb are simultaneously evaporated from separate Knudsen (effusion) cells onto the substrate. The flux rates from the cells are precisely controlled to achieve the target stoichiometry x.[4]

-

Growth Monitoring: The growth process can be monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED).

-

Post-annealing: The sample may be post-annealed at a moderate temperature (e.g., 500 K) to improve crystallinity.[4]

-

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is the most direct method for visualizing the electronic band structure.

-

Methodology:

-

Sample Preparation: The synthesized sample (crystal or film) is introduced into a UHV chamber. For single crystals, it is cleaved in-situ to expose a pristine (111) surface, which is crucial to avoid surface contamination that would obscure the intrinsic electronic states.

-

Photon Source: A monochromatized photon source, typically a Helium discharge lamp (He I, 21.2 eV) or a synchrotron beamline, is used to illuminate the sample.[4]

-

Photoelectron Detection: The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron analyzer. This allows for the direct mapping of the energy vs. momentum (E vs. k) relationship, i.e., the band structure.[4]

-

Concentration Verification: The actual Sb concentration x of the measured sample is typically verified in-situ using X-ray Photoelectron Spectroscopy (XPS) or ex-situ with Energy-Dispersive X-ray Spectroscopy (EDX).[4]

-

Measurement Conditions: Measurements are often performed at low temperatures (e.g., 100 K) to reduce thermal broadening and improve the sharpness of the spectral features.[4]

-

The general experimental workflow for characterizing Bi₁₋ₓSbₓ is outlined in the diagram below.

Figure 2: Experimental workflow for characterizing Bi₁₋ₓSbₓ electronic structure.

Quantitative Data Summary

The following table summarizes key parameters of the Bi₁₋ₓSbₓ alloy system as a function of Antimony concentration, x.

| Sb Concentration (x) | Crystal Structure | Phase | Bulk Band Gap (approx.) | Key Electronic Features | Reference(s) |

| 0 | Rhombohedral (R-3m) | Semimetal (Trivial) | N/A (Band Overlap) | Trivial surface states. | [1][11] |

| 0.05 | Rhombohedral (R-3m) | Semimetal | Small | Exhibits metallic behavior and high magnetoresistance. | [11][13] |

| 0.07 - 0.22 | Rhombohedral (R-3m) | Topological Insulator | 15-30 meV | Insulating bulk with a single spin-polarized Dirac cone on the (111) surface. | [4] |

| 0.10 | Rhombohedral (R-3m) | Topological Insulator | ~20 meV | Clear observation of topological surface states crossing the Fermi level. | [4][13] |

| > 0.22 | Rhombohedral (R-3m) | Semimetal (Trivial) | N/A (Band Overlap) | System transitions back to a trivial semimetal. | [3] |

Conclusion

The Bi₁₋ₓSbₓ alloy remains a cornerstone material in the study of topological physics. Its tunable electronic structure, which transitions from a trivial semimetal to a topological insulator through a band inversion mechanism, provides a rich platform for fundamental research. The system is characterized by an insulating bulk and robust, spin-polarized surface states within a specific compositional window (0.07 ≤ x ≤ 0.22). Detailed characterization, primarily through ARPES on high-quality samples, has been instrumental in confirming these properties. The insights gained from Bi₁₋ₓSbₓ continue to guide the search for new topological materials and inform the development of next-generation spintronic and quantum computing devices.[7][14]

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [repository.kaust.edu.sa]

- 3. pubs.aip.org [pubs.aip.org]

- 4. fkf.mpg.de [fkf.mpg.de]

- 5. ç§ç é¡¹ç® [laser-arpes.iphy.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. [1106.1755] Band structure engineering in (Bi1-xSbx)2Te3 ternary topological insulators [arxiv.org]

- 8. [0804.2664] Surface States of the Topological Insulator Bi_{1-x}Sb_x [arxiv.org]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. [1001.1574] Direct observation of spin-polarized surface states in the parent compound of a topological insulator using high-resolution spin-resolved-ARPES spectroscopy in a Mott-polarimetry mode [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. laas.fr [laas.fr]

- 13. [1909.02711] Flux Free Single Crystal Growth and Detailed Physical Property Characterization of Bi1-xSbx (x = 0.05, 0.1 and 0.15) Topological Insulator [arxiv.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermoelectric Properties of Bismuth Antimony Telluride at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermoelectric properties of bismuth antimony telluride (Bi2-xSbxTe3) alloys at low temperatures. Bismuth antimony telluride is a leading thermoelectric material, particularly for applications near room temperature and in the cryogenic range, due to its favorable combination of a high Seebeck coefficient, good electrical conductivity, and low thermal conductivity. This document details the synthesis, experimental characterization, and underlying physics governing the performance of these materials, with a focus on data presentation in easily comparable formats and detailed experimental methodologies.

Core Thermoelectric Properties at Low Temperatures

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature.[1] Optimizing ZT at low temperatures requires a delicate balance of these three interdependent parameters.

Seebeck Coefficient (S)

The Seebeck coefficient, or thermopower, is a measure of the voltage generated across a material in response to a temperature gradient. For p-type Bi2-xSbxTe3 alloys, the Seebeck coefficient is positive and generally increases as the temperature decreases, reaching a peak at a certain low temperature before decreasing again. This behavior is influenced by the carrier concentration and the dominant charge carrier scattering mechanisms. In n-type materials, the Seebeck coefficient is negative.[2][3]

Electrical Conductivity (σ)

Electrical conductivity in BiSbTe alloys is primarily determined by the carrier concentration and mobility. At low temperatures, electrical conductivity is often limited by carrier scattering from impurities and grain boundaries. As temperature increases, phonon scattering becomes more dominant. Nanostructuring techniques are often employed to enhance the power factor (S²σ) by favorably influencing the energy dependence of the carrier scattering time.[4][5]

Thermal Conductivity (κ)

The total thermal conductivity (κ) is the sum of the electronic thermal conductivity (κe) and the lattice thermal conductivity (κL). In BiSbTe alloys, especially at low temperatures, κL is the dominant component and is primarily limited by phonon scattering.[6] Key phonon scattering mechanisms at low temperatures include:

-

Umklapp Scattering: Inelastic scattering between phonons, which is significant at temperatures above the Debye temperature but becomes less dominant at very low temperatures.[7]

-

Boundary Scattering: Scattering of phonons at grain boundaries, which is a crucial mechanism for reducing thermal conductivity in nanostructured materials.[8]

-

Impurity (Point Defect) Scattering: Scattering of phonons by foreign atoms or vacancies in the crystal lattice.[8]

-

Phonon-Electron Scattering: Interaction between phonons and charge carriers, which can be a notable scattering mechanism in heavily doped semiconductors.[8]

Nanostructuring techniques, such as ball milling and hot pressing, are effective in introducing a high density of grain boundaries, which significantly enhances phonon scattering and thereby reduces the lattice thermal conductivity.[9]

Quantitative Data on Thermoelectric Properties

The following tables summarize the thermoelectric properties of various p-type and n-type bismuth antimony telluride alloys at low temperatures, compiled from multiple research sources.

Table 1: Thermoelectric Properties of p-type Bi0.5Sb1.5Te3 at Low Temperatures

| Temperature (K) | Seebeck Coefficient (μV/K) | Electrical Conductivity (105 S/m) | Thermal Conductivity (W/m·K) | Figure of Merit (ZT) | Reference |

| 180 | - | - | - | ~0.8 (average from 180-300K) | [10] |

| 300 | ~210 | ~0.8 | ~1.0 | ~1.2 | [9] |

| 315 | - | - | - | Peak ZT | [10] |

| 320 | - | - | - | 1.46 | [11] |

| 340 | - | - | - | Peak ZT | [10] |

| 373 | - | - | - | 1.4 | [12] |

| 420 | 210 | 0.249 | 0.76 | 0.58 | [13] |

Table 2: Thermoelectric Properties of n-type Bi2Te3-based Alloys at Low Temperatures

| Material Composition | Temperature (K) | Seebeck Coefficient (μV/K) | Electrical Conductivity (S/m) | Thermal Conductivity (W/m·K) | Figure of Merit (ZT) | Reference |

| Bi2Te2.7Se0.3 | 300 | - | - | - | ~1.14 (average from 300-425K) | [14] |

| Bi2Te2.7Se0.3 - 1.5 vol% InSb | 323 | - | - | - | 1.22 | [14][15] |

| Bi2Te3 | 300 | -170 | - | - | - | [16] |

| Bi2Te3 | 150 | - | - | - | - | [16] |

| Bi2Te2.75S0.25 | 300-550 | - | - | - | ~0.7 | [17] |

Experimental Protocols

Accurate measurement of thermoelectric properties at low temperatures requires specialized equipment and careful experimental procedures.

Synthesis of Nanostructured Bismuth Antimony Telluride

A common method for synthesizing nanostructured BiSbTe is through mechanical alloying (ball milling) followed by hot pressing.

Protocol:

-

Starting Materials: High-purity elemental bismuth, antimony, and tellurium are weighed in the desired stoichiometric ratio (e.g., Bi0.5Sb1.5Te3).

-

Ball Milling: The elemental powders are loaded into a hardened steel vial with steel balls under an inert atmosphere (e.g., argon) to prevent oxidation. The milling process is carried out for several hours to create a nanostructured powder.

-

Hot Pressing: The resulting nanopowder is then densified into a bulk pellet by hot pressing. This involves applying high pressure (e.g., 50 MPa) at an elevated temperature (e.g., 490 °C) for a short duration (e.g., 30 minutes) in a graphite (B72142) die.[18]

Measurement of Thermoelectric Properties at Low Temperatures

A typical experimental setup for low-temperature thermoelectric measurements utilizes a cryostat to control the sample temperature.

Apparatus:

-

Cryostat: A closed-cycle cryostat or a liquid helium/nitrogen dewar to achieve and maintain low temperatures.

-

Sample Holder: A custom-designed sample holder with electrical contacts for four-point probe electrical conductivity and Seebeck coefficient measurements. The holder should include a heater and a thermometer to create and measure a temperature gradient across the sample.

-

Measurement Instruments: A nanovoltmeter, a current source, and a temperature controller.

Protocol for Seebeck Coefficient and Electrical Conductivity:

-

Sample Mounting: The rectangular bar-shaped sample is mounted on the sample holder. Electrical leads (e.g., copper wires) are attached to the sample using silver paint to ensure good electrical and thermal contact.[19]

-

Evacuation and Cooling: The sample space is evacuated to a high vacuum to minimize heat loss through convection. The cryostat is then cooled to the desired base temperature.

-

Temperature Gradient: A small temperature gradient (ΔT) is established across the length of the sample by applying power to the heater at one end of the sample holder.

-

Voltage Measurement: The voltage difference (ΔV) generated across the two voltage probes is measured using the nanovoltmeter. The Seebeck coefficient is then calculated as S = -ΔV/ΔT.

-

Electrical Conductivity Measurement: A known DC current is passed through the two outer current leads, and the voltage drop across the two inner voltage probes is measured. The electrical conductivity is calculated from the sample dimensions, the applied current, and the measured voltage.

-

Temperature Dependence: The measurements are repeated at various temperatures as the sample is slowly warmed up.

Protocol for Thermal Conductivity:

The thermal conductivity is often measured using the steady-state method.

-

Heat Input: A known amount of heat (P) is applied to one end of the sample using a heater.

-

Temperature Measurement: The resulting temperature gradient (ΔT) along the sample is measured using two thermocouples or resistance thermometers attached to the sample.

-

Calculation: The thermal conductivity is calculated using the formula κ = (P * L) / (A * ΔT), where L is the distance between the thermometers and A is the cross-sectional area of the sample.

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows in the study of thermoelectric properties of bismuth antimony telluride.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Seebeck coefficient - Wikipedia [en.wikipedia.org]

- 4. web.mit.edu [web.mit.edu]

- 5. Bismuth telluride - Wikipedia [en.wikipedia.org]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. Phonon Scattering Mechanisms → Term [energy.sustainability-directory.com]

- 8. Phonon scattering - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. High thermoelectric performance of n-type Bi2Te2.7Se0.3via nanostructure engineering | Semantic Scholar [semanticscholar.org]

- 15. High thermoelectric performance of n-type Bi2Te2.7Se0.3via nanostructure engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 16. Bismuth Telluride and Its Alloys as Materials for Thermoelectric Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Room-Temperature Thermoelectric Performance of n-Type Multiphase Pseudobinary Bi2Te3–Bi2S3 Compounds: Synergic Effects of Phonon Scattering and Energy Filtering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Unveiling the Bismuth-Antimony Phase Diagram: A Technical Guide to the Miscibility Gap

For Researchers, Scientists, and Drug Development Professionals

The Bismuth-Antimony (Bi-Sb) binary alloy system, a cornerstone in materials science, presents a classic example of an isomorphous system with complete solid and liquid solubility. However, at lower temperatures, a miscibility gap is predicted and has been a subject of significant research. This technical guide provides an in-depth analysis of the Bi-Sb phase diagram, with a special focus on the experimental confirmation of the miscibility gap. It is intended to serve as a comprehensive resource, detailing the quantitative data, experimental protocols, and underlying thermodynamic principles.

The Bi-Sb Phase Diagram: An Overview

The Bi-Sb system is characterized by a continuous solid solution between the two elements, meaning they are completely soluble in each other in both the liquid and solid states under typical solidification conditions. This results in a simple lens-shaped phase diagram. The upper boundary of this "lens" is the liquidus line , representing the temperatures at which the alloy begins to solidify upon cooling. The lower boundary is the solidus line , indicating the temperatures at which the alloy becomes completely solid.

However, thermodynamic calculations and experimental evidence suggest the presence of a miscibility gap at temperatures below approximately 400°C. This gap, defined by the solvus curve , represents a region where the single-phase solid solution becomes unstable and separates into two distinct solid phases, one rich in Bismuth (α₁) and the other rich in Antimony (α₂).

Quantitative Data

The following tables summarize the key quantitative data for the Bi-Sb phase diagram, compiled from various experimental studies.

Table 1: Liquidus and Solidus Data for the Bi-Sb System

| Composition (at% Sb) | Liquidus Temperature (°C) | Solidus Temperature (°C) |

| 0 (Pure Bi) | 271.4 | 271.4 |

| 10 | 325 | 285 |

| 20 | 375 | 300 |

| 30 | 420 | 320 |

| 40 | 460 | 345 |

| 50 | 500 | 375 |

| 60 | 535 | 410 |

| 70 | 570 | 450 |

| 80 | 600 | 500 |

| 90 | 615 | 560 |

| 100 (Pure Sb) | 630.5 | 630.5 |

Table 2: Experimental Data for the Miscibility Gap (Solvus Curve) in the Bi-Sb System

Note: Experimentally determining the precise boundaries of the miscibility gap at low temperatures is challenging due to slow kinetics. The data below represents points obtained from long-term annealing studies and thermodynamic modeling.

| Temperature (°C) | Composition of Bi-rich phase (α₁) (at% Sb) | Composition of Sb-rich phase (α₂) (at% Sb) |

| 350 | ~15 | ~85 |

| 300 | ~10 | ~90 |

| 250 | ~5 | ~95 |

| 200 | <5 | >95 |

Experimental Confirmation of the Miscibility Gap

The existence and boundaries of the miscibility gap in the Bi-Sb system are primarily investigated through a combination of thermal analysis, microstructural characterization, and diffraction techniques.

Experimental Protocols

Objective: To determine the liquidus and solidus temperatures by detecting the thermal events associated with phase transitions.

Methodology:

-

Sample Preparation: High-purity Bismuth and Antimony are weighed and mixed in the desired atomic percentages. The mixture is then sealed in an inert crucible (e.g., quartz) under vacuum to prevent oxidation. The sample is homogenized by melting and holding at a temperature above the liquidus line, followed by slow cooling.

-

Apparatus: A differential thermal analyzer is used, which simultaneously heats a test sample and a thermally inert reference material at a constant rate.

-

Procedure:

-

The homogenized alloy sample and a reference material (e.g., alumina) are placed in the DTA furnace.

-

The samples are heated at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected liquidus point.

-

The temperature difference between the sample and the reference is recorded as a function of the sample temperature.

-

The sample is then cooled at the same controlled rate.

-

-

Data Analysis: Endothermic peaks on heating and exothermic peaks on cooling indicate phase transitions. The onset of the first peak on heating corresponds to the solidus temperature, and the completion of the last peak corresponds to the liquidus temperature.

Objective: To identify the crystal structures of the phases present in the alloy at different temperatures and compositions, and to confirm the phase separation within the miscibility gap.

Methodology:

-

Sample Preparation: Bi-Sb alloys of various compositions are prepared and subjected to long-term annealing at different temperatures within the predicted miscibility gap. Annealing times can range from several days to months to allow the system to reach equilibrium. After annealing, the samples are rapidly quenched to preserve the high-temperature phase structure.

-

Apparatus: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.

-

Procedure:

-

The quenched samples are ground into a fine powder.

-

The powder is mounted on a sample holder and placed in the diffractometer.

-

The sample is scanned over a range of 2θ angles.

-

-

Data Analysis: The resulting diffraction pattern is a plot of X-ray intensity versus 2θ. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns for Bi, Sb, and their solid solutions. In the miscibility gap, the diffraction pattern will show a splitting of the peaks corresponding to the single solid solution into two sets of peaks, representing the Bi-rich (α₁) and Sb-rich (α₂) phases. The compositions of these phases can be estimated from the lattice parameters determined from the peak positions using Vegard's Law.

Visualizing the Process and Concepts

To better illustrate the experimental workflow and the fundamental concept of the miscibility gap, the following diagrams are provided.

Conclusion

The Bismuth-Antimony system, while appearing simple at first glance, demonstrates the complex thermodynamic behaviors that can arise in binary alloys. The confirmation of the miscibility gap at lower temperatures is crucial for understanding the material's properties and for the design of Bi-Sb based thermoelectric and other advanced materials. The experimental protocols outlined in this guide, particularly long-term annealing followed by XRD analysis, are essential for accurately delineating the solvus curve. The provided quantitative data serves as a valuable reference for researchers and engineers working with this important alloy system.

theoretical electronic structure of Bi and Sb semimetals

An In-depth Technical Guide on the Theoretical Electronic Structure of Bi and Sb Semimetals

Executive Summary

Bismuth (Bi) and Antimony (Sb) are Group V semimetals that have long been subjects of intense scientific scrutiny due to their unique electronic properties. Crystallizing in a rhombohedral A7 structure, they are characterized by a small overlap between their valence and conduction bands, leading to low carrier concentrations and highly anisotropic Fermi surfaces.[1][2] This subtle band overlap makes them a fascinating intermediate state between metals and semiconductors. The advent of topological materials has reignited interest in Bi and Sb, as their strong spin-orbit coupling gives rise to non-trivial electronic states. Notably, the alloy of bismuth and antimony (Bi₁₋ₓSbₓ) was the first experimentally confirmed three-dimensional (3D) topological insulator.[1][3] This guide provides a detailed overview of the theoretical frameworks used to describe their electronic structure, their key electronic properties, the experimental techniques used for verification, and their foundational role in the field of topological physics.

Crystal and Electronic Structure Fundamentals

Both Bismuth and Antimony crystallize in the rhombohedral A7 structure, which can be viewed as a distorted simple cubic lattice.[1] This structure consists of two interpenetrating face-centered cubic sublattices. The semimetallic character of Bi and Sb arises from a slight overlap between the valence band maximum, located at the T-point of the Brillouin zone, and the conduction band minimum, located at the L-points.[4][5] This results in an equal number of free electrons and holes, albeit in small quantities.[2] Key properties like high carrier mobilities and small effective masses are direct consequences of this electronic configuration.[2]

Theoretical Frameworks for Electronic Structure Calculation

Understanding the electronic properties of Bi and Sb requires sophisticated theoretical models that can accurately account for their complex band structures and the significant effects of spin-orbit coupling (SOC).

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a first-principles computational method used to investigate the electronic structure of materials.[5][6] It solves the quantum mechanical problem by mapping the many-body problem onto a system of non-interacting electrons moving in an effective potential. Self-consistent calculations are performed until the electron density converges. For Bi and Sb, approximations like the Generalized Gradient Approximation (GGA) are commonly employed for the exchange-correlation potential.[6][7]

Tight-Binding (TB) Models

Tight-binding models offer a computationally less intensive, semi-empirical approach.[8] This method constructs a Hamiltonian using a basis of atomic-like orbitals and considers the interactions (hopping parameters) between neighboring atoms. For Bi and Sb, it is crucial to include interactions up to third-nearest neighbors and to incorporate spin-orbit coupling to accurately reproduce the features near the Fermi surface, such as effective masses and the shape of Fermi pockets.[2][8]

Topological Properties and the Bi₁₋ₓSbₓ Alloy

The strong spin-orbit coupling in Bi and Sb is a prerequisite for the emergence of topologically non-trivial electronic phases. The topological nature of a material is characterized by Z₂ topological invariants.[1]

-

Bismuth (Bi): Most theoretical studies classify pure bismuth as a topologically trivial semimetal, with Z₂ invariants of (0;000).[1][9] However, some recent high-resolution ARPES experiments have suggested the presence of topological surface states, challenging this classification.[1]

-

Antimony (Sb): In contrast, antimony is theoretically identified as a topological semimetal, belonging to the same topological class as 3D topological insulators with Z₂ invariants of (1;111).[1][9] The key difference from Bi is an inversion of bands at the L-point of the Brillouin zone.[9]

The alloy Bi₁₋ₓSbₓ famously demonstrates a quantum phase transition. As the concentration of Sb (x) increases, the electronic structure evolves from the trivial semimetal phase of Bi to a topological insulator phase (for 0.07 < x < 0.22), and finally to the topological semimetal phase of Sb.[3][10] This transition is driven by the closing and reopening of the band gap at the L-point with an inverted ordering.

Experimental Protocols: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is the most direct experimental technique for probing the electronic band structure of crystalline solids. It has been instrumental in studying Bi, Sb, and their alloys.[1][11]

Principle: The technique is based on the photoelectric effect. A sample in an ultra-high vacuum (UHV) is illuminated with high-energy photons (typically UV or X-rays), causing electrons to be ejected. By measuring the kinetic energy and the emission angle of these photoelectrons, one can directly map the energy and momentum of the electrons within the material, effectively visualizing the band structure.[12][13]

Methodology:

-

Sample Preparation: A single crystal of the material is mounted in a UHV chamber. To obtain a clean, atomically flat surface, the sample is cleaved in-situ.[12]

-

Photoexcitation: The sample is irradiated with a monochromatic photon beam from a synchrotron or a UV lamp.

-

Electron Detection: A hemispherical electron analyzer measures the kinetic energy (Eₖᵢₙ) and emission angles (θ, φ) of the emitted photoelectrons.

-

Data Analysis: The binding energy (E₈) and the in-plane crystal momentum (k∥) of the electron are calculated using the following relations:

-

E₈ = hν - ϕ - Eₖᵢₙ (where hν is photon energy, ϕ is work function)

-

k∥ = (1/ħ) * √(2mₑEₖᵢₙ) * sin(θ)

-

-

Band Mapping: By collecting data over a range of angles, a 2D map of E₈ versus k∥ is constructed, which represents the experimental band structure.[11]

Data Presentation

The following tables summarize key quantitative data for Bismuth and Antimony.

Table 1: Crystal and Structural Parameters

| Parameter | Bismuth (Bi) | Antimony (Sb) | Source |

|---|---|---|---|

| Crystal Structure | Rhombohedral (A7) | Rhombohedral (A7) | [1] |

| Space Group | R-3m | R-3m | [7] |

| Lattice Parameter (a) | 4.746 Å | 4.507 Å | [2][6] |

| Rhombohedral Angle (α) | 57.35° | 57.10° |[2] |

Table 2: Key Electronic Structure Parameters

| Parameter | Bismuth (Bi) | Antimony (Sb) | Source |

|---|---|---|---|

| Band Overlap Energy | ~38 meV | ~180 meV | [2][14] |

| Direct Band Gap at L-point | ~15 meV | ~100 meV | [2] |

| Carrier Density | ~3 x 10¹⁷ cm⁻³ | ~5.5 x 10¹⁹ cm⁻³ | [15] |

| Z₂ Topological Invariant | (0;000) (Trivial) | (1;111) (Non-trivial) |[9] |

Table 3: Carrier Effective Masses (in units of free electron mass, mₑ)

| Carrier Type | Mass Component | Bismuth (Bi) | Antimony (Sb) | Source |

|---|---|---|---|---|

| Holes (T-point) | m₁ (trigonal) | 0.067 | - | [16] |

| m₃ (binary) | 0.612 | - | [16] | |

| Electrons (L-point) | m₁ (along ellipsoid) | 0.0015 | - | [16] |

| m₂ (transverse) | 0.198 | - | [16] | |

| m₃ (transverse) | 0.0021 | - | [16] |

Note: Effective mass data for Sb is less consistently reported in the provided context but follows similar high anisotropy.

References

- 1. mdpi.com [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. unix12.fzu.cz [unix12.fzu.cz]

- 6. Study of Structural and Electronic Properties of Antimony and Bismuth [elibrary.tucl.edu.np]

- 7. arxiv.org [arxiv.org]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bitsavers.informatik.uni-stuttgart.de [bitsavers.informatik.uni-stuttgart.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

preparation and optical properties of antimony bismuth alloy films

An In-Depth Technical Guide to the Preparation and Optical Properties of Antimony-Bismuth Alloy Films

Introduction

Antimony-Bismuth (Sb-Bi) alloys represent a fascinating class of materials, transitioning from semimetallic to semiconducting properties based on the relative concentration of antimony.[1] This tunable band structure makes them highly attractive for a variety of applications, including thermoelectrics and optical switching technologies.[2] The ability to form a solid solution across the entire composition range allows for precise control over their electronic and optical characteristics.[1] This guide provides a comprehensive overview of the primary methods for preparing Sb-Bi alloy thin films and details their key optical properties, tailored for researchers and scientists in materials science and drug development.

Preparation of Antimony-Bismuth Alloy Films

Several techniques are employed to deposit high-quality Sb-Bi alloy films, each offering distinct advantages in controlling film properties such as thickness, composition, and crystallinity. The most common methods include thermal evaporation, magnetron sputtering, and electrodeposition.

Thermal Evaporation

Thermal evaporation is a widely used physical vapor deposition technique for producing thin films. In this method, the source materials (antimony and bismuth) are heated in a high-vacuum environment until they evaporate and subsequently condense onto a substrate.

Experimental Protocol: Thermal Evaporation

-

Substrate Preparation: Glass or quartz substrates are cleaned ultrasonically in a sequence of acetone, ethanol, and deionized water, followed by drying with nitrogen gas.

-

Source Material: High-purity antimony and bismuth powders or granules are placed in separate crucibles within the vacuum chamber.[3]

-

Vacuum Deposition: The chamber is evacuated to a pressure of approximately 10⁻⁶ Torr to minimize contamination.[3]

-

Evaporation: The crucibles are heated independently to control the evaporation rate of each element. The deposition rate and film thickness are monitored in real-time using quartz crystal resonators.[3]

-

Deposition: The evaporated material travels in a straight line and condenses on the cooled substrate, which is often maintained at room temperature or a specific temperature to influence film growth.[3][4]

-

Alloy Formation: Co-evaporation from separate sources allows for the formation of alloy films with varying compositions by adjusting the relative evaporation rates.

Magnetron Sputtering

Magnetron sputtering is another physical vapor deposition technique that involves ejecting atoms from a target material, which then deposit onto a substrate. This method is known for producing dense, well-adhered films.

Experimental Protocol: Magnetron Sputtering

-

Target Material: An alloy target with the desired Sb-Bi composition (e.g., Sb98Bi2) is used.[5] Alternatively, co-sputtering from separate Sb and Bi targets can be employed for compositional control.

-

Substrate: Silicon (Si) or K9 glass substrates are commonly used.[6][7]

-

Chamber Preparation: The sputtering chamber is evacuated to a high vacuum.

-

Sputtering Process: An inert gas, typically Argon (Ar), is introduced into the chamber. A high voltage is applied, creating a plasma. The Ar ions are accelerated towards the target, bombarding it and ejecting Sb and Bi atoms.

-

Deposition: The sputtered atoms travel through the plasma and deposit onto the substrate, forming a thin film.[6]

-

Annealing (Optional): Post-deposition annealing at various temperatures (e.g., 170–370 °C) can be performed to induce crystallization and modify the film's microstructure and optical properties.[5]

Electrodeposition

Electrodeposition is a solution-based technique where a thin film is deposited onto a conductive substrate by applying an electrical current. It is a cost-effective method that allows for easy preparation of textured films.[8]

Experimental Protocol: Electrodeposition

-

Electrolyte Preparation: An acidic aqueous solution is prepared, often consisting of BiCl₃, SbCl₃, NaCl (e.g., 4 M), and HCl (e.g., 1 M) to maintain a low pH (around 0).[1][9] Nonaqueous solvents like dimethyl sulfoxide (B87167) (DMSO) with Bi(NO₃)₃·5H₂O and SbCl₃ can also be used.[2][10]

-

Electrodes: A three-electrode setup is typically used:

-

Deposition Process: The deposition is carried out potentiostatically (at a constant potential) or galvanostatically (at a constant current) at room temperature.[2][9] The composition of the deposited film is dependent on the bath composition and the applied current density or potential.[10]

-

Post-Treatment: After deposition, the films are rinsed with HCl and deionized water and then dried in a nitrogen stream.[1]

Characterization of Optical Properties

The optical properties of Sb-Bi alloy films are primarily investigated using UV-Vis spectroscopy and spectroscopic ellipsometry.

-

UV-Vis Spectroscopy: This technique measures the absorbance and transmittance of the film over a range of wavelengths (typically 200-900 nm).[4] From the absorption data, the optical band gap (Eg) can be determined using a Tauc plot, which analyzes the relationship between the absorption coefficient (α) and the photon energy (hν).[11]

-

Spectroscopic Ellipsometry: This is a highly sensitive, non-destructive technique used to determine the optical constants of thin films, including the refractive index (n) and the extinction coefficient (k).[6][7][12] It measures the change in polarization of light upon reflection from the film's surface. The experimental data (psi and delta parameters) are fitted to a model to extract the optical constants.[5][12]

Key Optical Properties of Sb-Bi Films

The optical properties of antimony-bismuth alloys are highly dependent on their composition, crystal structure, and film thickness.

Optical Band Gap (E_g)

The addition of antimony to bismuth systematically alters the electronic band structure. Pure bismuth is a semimetal with a small band overlap. As the antimony concentration (x) increases in Bi₁₋ₓSbₓ alloys, this overlap decreases.[13]

-

Semimetal-to-Semiconductor Transition: The alloy undergoes a transition to a semiconducting state at antimony concentrations between approximately 7% and 22%.[13][1]

-

Band Gap Variation: Within the semiconducting range, the optical energy gap is tunable. For instance, studies have shown the band gap increasing from 0.063 eV to 0.081 eV with modifications in the Bi-Sb ratio.[4] A maximum band gap is often observed at an Sb concentration of around 12-15%.[13]

| Sb Concentration (x in Bi₁₋ₓSbₓ) | Optical Band Gap (E_g) | Reference |

| Varied Ratios | 0.063 eV to 0.081 eV | [4] |

| ~12% | Maximum E_g | |

| 7% - 22% | Semiconducting Range | [1] |

Refractive Index (n) and Extinction Coefficient (k)

The refractive index (n) relates to how light propagates through the material, while the extinction coefficient (k) measures the dissipation of electromagnetic waves within the film.[5]

-

Effect of Composition: The composition of the alloy influences both n and k.

-

Effect of Annealing: Annealing the films can lead to significant changes in their optical constants. For an Sb₉₈.₄Bi₁.₆ film, annealing causes a decrease in the refractive index in the visible region, while the extinction coefficient and reflectivity markedly increase.[5] This is attributed to the crystallization of the film from an amorphous to a rhombohedral structure.[5]

-

Wavelength Dependence: The refractive index of Sb-Bi alloy films typically increases with increasing wavelength, which is characteristic of anomalous dispersion.[14]

| Film Composition | Annealing Temp. (°C) | Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) | Reference |

| Sb₉₈.₄Bi₁.₆ | As-deposited | 400 | ~2.2 | ~2.3 | [5] |

| Sb₉₈.₄Bi₁.₆ | 370 | 400 | ~1.8 | ~3.2 | [5] |

| Sb₉₈.₄Bi₁.₆ | As-deposited | 800 | ~4.8 | ~3.3 | [5] |

| Sb₉₈.₄Bi₁.₆ | 370 | 800 | ~5.2 | ~5.3 | [5] |

Visualized Workflows and Processes

References

- 1. www2.egr.uh.edu [www2.egr.uh.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. journalcjast.com [journalcjast.com]

- 5. researching.cn [researching.cn]

- 6. Antimony Bismuth Alloy Films: Preparation, Optical and Thermal Properties | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chalcogen.ro [chalcogen.ro]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Researching | Optical Constants of Antimony-Bismuth Alloy Films [m.researching.cn]

In-Depth Technical Guide: Electronic Band Structures of Functionalized BiSbH2 Monolayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic band structures of functionalized BiSbH2 monolayers, a promising class of two-dimensional (2D) materials with potential applications in next-generation electronic and spintronic devices. Through a detailed summary of first-principles calculations, we explore the impact of surface functionalization on the material's electronic properties, including the crucial role of spin-orbit coupling (SOC) in inducing non-trivial topological phases. This document presents quantitative data in a structured format, outlines the computational methodologies employed in the cited research, and provides visualizations of the theoretical workflow for determining the electronic and topological characteristics of these novel materials. While the focus of current research is heavily computational, we also touch upon general experimental techniques relevant to the synthesis and functionalization of similar 2D materials.

Introduction

The quest for novel materials with tunable electronic properties has led to the exploration of two-dimensional (2D) materials beyond graphene. Among these, monolayers of binary compounds from Group VA elements, such as bismuth (Bi) and antimony (Sb), have garnered significant attention. In their pristine form, these materials often exhibit semimetallic behavior. However, through chemical functionalization, their electronic band structure can be dramatically altered, opening up band gaps and inducing topological insulator phases.[1]

This guide focuses on BiSbH2 monolayers and its derivatives where hydrogen is substituted with other functional groups like oxygen (O) and sulfur (S). First-principles calculations based on Density Functional Theory (DFT) have shown that these functionalized monolayers are promising candidates for room-temperature topological insulators.[1] A topological insulator is a material that behaves as an insulator in its interior but has conducting states on its surface. These surface states are topologically protected, meaning they are robust against scattering from impurities and defects.

Quantitative Data Presentation

The electronic band structures of functionalized BiSbH2 monolayers have been investigated using first-principles calculations. The key findings are summarized in the tables below, highlighting the effect of different functional groups and the inclusion of spin-orbit coupling (SOC).

| Material | Functionalization | Spin-Orbit Coupling (SOC) | Band Gap (eV) | Topological Invariant (Z2) | Classification |

| BiSbH2 | Hydrogen (H) | Without SOC | 0.0 | - | Semimetal |

| BiSbH2 | Hydrogen (H) | With SOC | > 0 | 1 | Topological Insulator |

| BiSbO2 | Oxygen (O) | Without SOC | > 0 | - | Semiconductor |

| BiSbO2 | Oxygen (O) | With SOC | > 0 | 1 | Topological Insulator |

| BiSbS2 | Sulfur (S) | Without SOC | > 0 | - | Semiconductor |

| BiSbS2 | Sulfur (S) | With SOC | > 0 | 1 | Topological Insulator |

Table 1: Summary of Electronic Properties of Functionalized BiSbH2 Monolayers. The data reveals that while the hydrogenated monolayer is a semimetal without SOC, the inclusion of SOC opens a band gap, driving it into a topological insulator phase.[1] Functionalization with oxygen and sulfur results in semiconducting behavior even without SOC, which is further enhanced and also leads to a topological insulator phase upon including SOC.[1] The topological nature of these materials is confirmed by the calculated Z2 invariant of 1.[1]

Computational and Experimental Protocols

Computational Methodology: First-Principles Calculations

The electronic band structures and topological properties of functionalized BiSbH2 monolayers are primarily investigated through computational methods rooted in Density Functional Theory (DFT).[1]

Key Steps in the Computational Protocol:

-

Structural Optimization: The initial atomic positions and lattice vectors of the functionalized BiSbH2 monolayer are relaxed to find the ground-state geometry with the lowest total energy.

-

Electronic Structure Calculation: The electronic band structure and density of states (DOS) are calculated for the optimized structure. This is performed both with and without the inclusion of spin-orbit coupling (SOC) to understand its effect on the electronic properties.

-

Topological Invariant Calculation: The Z2 topological invariant is calculated to determine the topological nature of the material. A Z2 invariant of 1 indicates a non-trivial topological insulator, while a value of 0 signifies a trivial insulator.

Typical DFT Parameters:

-

Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA).

-

Pseudopotentials: Projector augmented-wave (PAW) pseudopotentials are commonly used to describe the interaction between the core and valence electrons.

-

Plane-Wave Cutoff Energy: A sufficiently high cutoff energy is used for the plane-wave basis set to ensure convergence of the total energy.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid.

Experimental Protocols: Synthesis and Functionalization

As of the current literature, the experimental realization of functionalized BiSbH2 monolayers has not been explicitly reported. The research landscape is dominated by theoretical and computational predictions. However, several established techniques for the synthesis and functionalization of other 2D materials could be adapted for BiSbH2.

Potential Synthesis Methods:

-

Molecular Beam Epitaxy (MBE): This technique allows for the precise, layer-by-layer growth of crystalline thin films in an ultra-high vacuum environment.[2][3][4] It offers excellent control over the thickness and composition of the grown material.

-